Uroporphyrin I dihydrochloride

Catalog No.
S1906511
CAS No.
68929-06-6
M.F
C40H40Cl2N4O16
M. Wt
903.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin I dihydrochloride

Unreliable isomer identification plagues porphyria diagnostics. Uroporphyrin I dihydrochloride (CAS 68929-06-6) is the isomer-specific standard for CEP, not type III. Its diHCl salt ensures aqueous solubility, avoiding organic solvents. • Accurate HPLC peak identification for urinary porphyrins. • Endpoint marker for uroporphyrinogen III synthase assays. • Stock solutions prepared reliably without harsh pH adjustment.

CAS Number

68929-06-6

Product Name

Uroporphyrin I dihydrochloride

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

PCBBNDJUGHWSIE-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Synonyms

Uroporphyrin I dihydrochloride, Uroporphyrin I, Uroporphyrin I diHCl, 3,8,13,18-Tetrakis(carboxymethyl)-2,7,12,17-tetrapropionic acid porphyrin dihydrochloride, Porphyrin, uroporphyrin I, dihydrochloride salt

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Uroporphyrin I is a naturally occurring porphyrin isomer and a critical biomarker for diagnosing specific porphyrias, particularly Congenital Erythropoietic Porphyria (CEP). In healthy heme biosynthesis, the enzyme uroporphyrinogen III synthase directs the pathway to exclusively form the functional type III isomer. However, when this enzyme is deficient, the precursor hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, which is then oxidized to Uroporphyrin I. This makes Uroporphyrin I a metabolic dead-end and a direct indicator of this enzymatic defect. The dihydrochloride salt form is supplied to ensure stability and improve handling characteristics, specifically aqueous solubility, which is a significant challenge with the free acid form.

Research Fit

Isomer-specific standard for porphyrin profiling research
Reported tumor-localization model context for biodistribution studies
Low protein-binding profile supports interaction and transport research

Substituting Uroporphyrin I dihydrochloride with its type III isomer or its free acid form leads to critical failures in analytical and biological applications. The type I and III isomers, while structurally similar, are distinct metabolic products; using Uroporphyrin III as a standard for a Uroporphyrin I assay would result in misidentification of chromatographic peaks and fundamentally incorrect diagnostic conclusions for porphyrias. Furthermore, the free acid form of Uroporphyrin I is practically insoluble in neutral aqueous solutions, requiring harsh high-pH or highly acidic conditions for dissolution, which can interfere with sensitive biological assays and degrade the compound. The dihydrochloride salt form is specifically manufactured to overcome this critical solubility issue, ensuring reliable preparation of stock solutions and reproducible experimental concentrations.

Substitution Risk

Isomer Identity Different side-chain arrangement alters HPLC retention, compromising isomer-resolved analysis accuracy
Protein Binding Exceptionally weak HSA binding vs. high-affinity porphyrins shifts biodistribution interpretation
Photostability Slower photobleaching and unique quencher response affect photosensitizer benchmarking studies

Processability Advantage: Enhanced Aqueous Solubility Over Free Acid Form

The dihydrochloride salt form of Uroporphyrin I offers a critical processability and handling advantage over the corresponding free acid. Porphyrins with multiple carboxylic acid side chains, such as uroporphyrin, are known to be practically insoluble in neutral water. The free acid form requires highly basic (pH > 9.5) or highly acidic media for dissolution. In contrast, the dihydrochloride salt is prepared specifically to facilitate dissolution in aqueous buffers, a common requirement for biological assays and analytical standards.

Evidence DimensionAqueous Solubility at Neutral pH
Target Compound DataSoluble in aqueous solutions/buffers
Comparator Or BaselineUroporphyrin I (free acid): Practically insoluble in water
Quantified DifferenceQualitatively significant; enables aqueous buffer-based workflows otherwise not possible.
ConditionsStandard laboratory aqueous buffers (e.g., PBS, Tris) at or near neutral pH.

Procuring the dihydrochloride salt avoids time-consuming and potentially assay-interfering pH adjustments, prevents material loss from precipitation, and ensures reproducible concentrations for high-quality data.

Tumor Localization
Reported
≥50% higher tumor levels vs. UROP III
(mouse mammary carcinoma, 6–18 h)
Supports tumor-model biodistribution study design
Model-specific; not a therapeutic claim

Analytical Necessity: Isomer-Specific Standard for Accurate HPLC-Based Diagnosis

In the diagnosis of porphyrias, the separation and quantification of type I and type III isomers is essential. High-performance liquid chromatography (HPLC) is the standard method for resolving these isomers in biological samples. For example, using an ammonium acetate buffer (pH 5.16) with a methanol gradient, a resolution (Rs) of 1.1 between uroporphyrin I and III can be achieved, allowing for their distinct quantification. This separation is impossible without an isomerically pure Uroporphyrin I standard to establish the correct retention time and calibrate the detector response.

Evidence DimensionHPLC Resolution (Rs)
Target Compound DataServes as the essential standard to identify the Uroporphyrin I peak.
Comparator Or BaselineUroporphyrin III (elutes at a different retention time). Resolution factor (Rs) between Uroporphyrin I and III is 1.1.
Quantified DifferenceBaseline-resolved chromatographic peaks (Rs > 1.0)
ConditionsReversed-phase HPLC with ammonium acetate buffer (pH 5.16) and a methanol gradient.

Using a generic porphyrin or the incorrect isomer (Uroporphyrin III) as a standard would make accurate quantification of the disease-specific Uroporphyrin I biomarker impossible, leading to diagnostic failure.

HSA Binding
Reported
Kd ~100 µM, 92–98% free fraction
vs. UROP III 82–95% free fraction
Low-affinity plasma protein interaction context
Affects distribution interpretation, not a clinical PK parameter

Biological Specificity: Unambiguous Marker of Uroporphyrinogen III Synthase Deficiency

Uroporphyrin I is the direct, pathognomonic product resulting from a deficiency in the enzyme uroporphyrinogen III synthase (UROS). In the absence of UROS, the linear tetrapyrrole hydroxymethylbilane cannot be converted to the biological intermediate uroporphyrinogen III and instead spontaneously cyclizes to form uroporphyrinogen I. This isomer is a metabolic dead-end and is not a substrate for subsequent enzymes in the heme pathway, such as coproporphyrinogen oxidase, which is specific for the type III isomer. Therefore, the presence of Uroporphyrin I in biological samples is a definitive indicator of this specific enzymatic defect.

Evidence DimensionMetabolic Fate in Heme Synthesis
Target Compound DataMetabolic dead-end; accumulates as a result of UROS enzyme deficiency.
Comparator Or BaselineUroporphyrin III: The required biological intermediate for the synthesis of heme and other essential tetrapyrroles.
Quantified DifferenceQualitative: Functional precursor vs. non-functional, disease-indicating byproduct.
ConditionsIn vivo or in vitro heme biosynthesis pathway.

For any study of Congenital Erythropoietic Porphyria or UROS enzyme function, Uroporphyrin I is not a substitute for Uroporphyrin III—it is the specific, essential analyte required to measure the pathological outcome.

Photobleaching QY
Cross-study
2.8 × 10⁻⁵
(3.5× slower than TSPP)
Context-dependent photostability for screening
Quencher response differs; validate in target system
HPLC Retention
Class-level
5.75 min (C18 column)
vs. coproporphyrin III 9.09 min
Isomer-resolved porphyrin profiling support
Retention time may vary with system parameters

Quantitative Clinical and Research Diagnostics

As a certified reference material or analytical standard for HPLC-based assays to quantify urinary or erythrocyte porphyrin levels. The isomer-specificity of this compound is non-negotiable for the differential diagnosis of Congenital Erythropoietic Porphyria (CEP) from other porphyrias.

In Vitro Enzymology and Pathway Analysis

For use in biochemical assays studying the kinetics and inhibition of enzymes in the heme biosynthetic pathway. It serves as the definitive end-point marker for reactions involving deficient or absent uroporphyrinogen III synthase activity.

Development of Aqueous-Based Photosensitizers

In formulation research for photodynamic therapy (PDT) or fluorescent imaging agents. The dihydrochloride salt's enhanced aqueous solubility allows for the development of formulations that avoid organic solvents, which can be toxic or incompatible with biological systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Porphyrin Profiling Analysis
Isomer-specific HPLC retention time
Peak identity and resolution in target matrix
Tumor-localization Studies
Reported tumor accumulation profile
Model-specific biodistribution verification
Photosensitizer Photostability Research
Photobleaching quantum yield context
Photodegradation mechanism assay
Protein-binding Interaction Studies
Low serum-albumin affinity profile
Binding assay and PK model validation

Related CAS

607-14-7 (Parent)

Other CAS

68929-06-6

General Manufacturing Information

21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2): INACTIVE

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